molecular formula C11H11FN2O B1411794 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol CAS No. 1602162-92-4

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol

Cat. No. B1411794
CAS RN: 1602162-92-4
M. Wt: 206.22 g/mol
InChI Key: LBMFISLTRUKXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” would be characterized by the presence of a pyrazole ring, a benzyl group (a benzene ring attached to a CH2 group), and a fluorine atom and a methyl group attached to the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” would depend on its specific structure. Factors such as the presence of the fluorine atom and the benzyl group could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

1. Potential Antipsychotic Agents

A study discussed the synthesis and pharmacological evaluation of a series of compounds related to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, highlighting their potential as novel antipsychotic agents. These compounds, including analogs of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, were found to have an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors like typical antipsychotics (Wise et al., 1987).

2. Synthesis of Fluoro-Substituted Compounds

Research into the synthesis of fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones involved compounds related to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol. This study highlighted a straightforward two-step synthesis process, indicating the potential for developing novel compounds for various applications (Holzer et al., 2010).

3. Electrochemical Properties in Ionic Liquids

A study examined the electrochemical properties of fluorinated substrates, including derivatives of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, in room temperature ionic liquids. This research provided insights into the possibility of using such compounds in sustainable methods for obtaining pyrazolotriazoles (Costea et al., 2014).

4. Versatile Template for Synthesis

4,5-Diaryl-1H-pyrazole-3-ol, closely related to the compound , was used as a template to synthesize various potential COX-2 inhibitors. This study demonstrates the versatility of pyrazole derivatives in medicinal chemistry (Patel et al., 2004).

5. Inhibitors for Prostate Cancer

Research on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, which are structurally similar to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol, revealed their potential as inhibitors for prostate cancer antigen-1, suggesting their use in anti-prostate cancer drugs (Nakao et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole derivatives are used in medicinal chemistry due to their diverse biological activities .

Future Directions

The future directions for research on “1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol” would likely depend on its potential applications. Given the biological activity of some pyrazole derivatives, it could be a candidate for further study in medicinal chemistry .

properties

IUPAC Name

1-[(5-fluoro-2-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-2-3-10(12)4-9(8)6-14-7-11(15)5-13-14/h2-5,7,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMFISLTRUKXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol
Reactant of Route 5
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol
Reactant of Route 6
Reactant of Route 6
1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.